4-bromo-N-cyclopropylthiophene-3-carboxamide
Description
4-Bromo-N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.12 g/mol . It is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, a cyclopropyl group attached to the nitrogen atom, and a carboxamide functional group at the 3-position of the thiophene ring
Properties
IUPAC Name |
4-bromo-N-cyclopropylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-7-4-12-3-6(7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRIXBOJXDZNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-cyclopropylthiophene-3-carboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylation: The brominated thiophene is then reacted with cyclopropylamine to introduce the cyclopropyl group at the nitrogen atom.
Carboxamidation: Finally, the carboxamide group is introduced at the 3-position of the thiophene ring through an amide formation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
4-Bromo-N-cyclopropylthiophene-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Amide Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
Research indicates that 4-bromo-N-cyclopropylthiophene-3-carboxamide exhibits significant biological activity, particularly as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the survival of malaria parasites, suggesting that this compound could be developed into an antimalarial drug.
Antimicrobial and Anticancer Properties
Similar compounds have demonstrated antimicrobial and anticancer properties, indicating that this compound may also possess these activities. Preliminary studies suggest it interacts with enzymes involved in nucleotide synthesis, potentially inhibiting the proliferation of certain pathogens .
Case Studies and Research Findings
-
Antimalarial Activity :
- A study highlighted the inhibitory effects of this compound on Plasmodium falciparum DHODH, indicating a potential pathway for developing new antimalarial agents.
- Antimicrobial Screening :
- Anticancer Activity :
Mechanism of Action
The mechanism by which 4-bromo-N-cyclopropylthiophene-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
4-Bromo-N-cyclopropylthiophene-3-carboxamide can be compared with other similar compounds, such as:
4-Bromo-N-cyclopropylthiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 3-position.
4-Bromo-N-cyclopropylthiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4-Bromo-N-cyclopropylthiophene-3-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Biological Activity
4-Bromo-N-cyclopropylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and antimicrobial properties. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which is known to enhance biological activity through various mechanisms. The compound's molecular formula is CHBrNOS, with a molecular weight of approximately 298.1 g/mol.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of cyclopropyl carboxamides, including this compound. A significant study conducted by Karki et al. (2011) demonstrated that derivatives of this compound exhibited inhibitory effects on Plasmodium falciparum, the causative agent of malaria. The mechanism of action appears to target mitochondrial proteins, particularly cytochrome b, which is crucial for the parasite's survival.
Key Findings:
- Inhibition Concentration (IC) : The compound showed an IC value against P. falciparum in the low nanomolar range (approx. 40 nM), indicating potent activity without significant cytotoxicity to human cells .
- Resistance Mechanism : Forward genetics revealed mutations in the cytochrome b gene in resistant strains, confirming this protein as a primary target for the compound .
Antimicrobial Activity
In addition to its antimalarial properties, this compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | IC (µM) | Notes |
|---|---|---|---|
| This compound | E. coli | 13 | Effective against Fe(II) form |
| S. aureus | 15 | Moderate efficacy | |
| Bacillus subtilis | 17 | Comparable to standard antibiotics |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications in the thiophene ring or the carboxamide group can significantly influence its potency and selectivity. For instance, variations in substituents on the thiophene ring have been shown to enhance or reduce biological activity depending on their electronic properties .
Case Studies
Several case studies have documented the synthesis and testing of this compound:
- Synthesis and Evaluation : A study synthesized various analogs of this compound through Suzuki cross-coupling reactions, yielding compounds with varying biological activities. The best-performing analogs were tested for their efficacy against both malaria and bacterial infections .
- Phenotypic Screening : A comprehensive phenotypic screening of cyclopropyl carboxamides identified this compound as a promising candidate for further development against malaria, highlighting its potential as a lead compound in drug discovery programs targeting resistant strains .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-bromo-N-cyclopropylthiophene-3-carboxamide with high purity, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves bromination of thiophene derivatives followed by cyclopropane coupling. To optimize purity, use controlled stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and monitor reaction progress via TLC or HPLC. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. For cyclopropane coupling, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres ensures regioselectivity. Purity >95% can be confirmed by NMR (e.g., absence of aromatic protons from unreacted intermediates) and elemental analysis .
Q. How should researchers address discrepancies in reported melting points or spectral data for brominated thiophene carboxamides?
- Methodological Answer : Contradictions often arise from polymorphic forms or solvent residues. Consistently report crystallization solvents (e.g., EtOH vs. DCM) and drying conditions (vacuum vs. ambient). Use differential scanning calorimetry (DSC) to validate melting points and compare with literature (e.g., lists mp 121°C for 4-bromo-2-thiophenecarboxylic acid). Cross-validate spectral data (e.g., H NMR, C NMR) with computational tools like ACD/Labs or Gaussian .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at –20°C under nitrogen or argon to prevent bromine displacement or hydrolysis. Use amber vials to avoid photodegradation. Monitor stability via periodic LC-MS to detect decomposition products (e.g., free thiophene or cyclopropane derivatives). highlights similar brominated compounds requiring sub–20°C storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For example, bromine at the 4-position on thiophene is more electrophilic than the 5-position, favoring SAr reactions. Molecular dynamics simulations (e.g., using GROMACS) assess steric effects from the cyclopropane group. Compare predicted outcomes with experimental data (e.g., coupling efficiency in Pd-catalyzed reactions) .
Q. What strategies resolve contradictions in biological activity data for thiophene carboxamides across different assay systems?
- Methodological Answer : Systematically vary assay conditions (e.g., pH, solvent polarity) to identify confounding factors. For enzyme inhibition studies, use isothermal titration calorimetry (ITC) to validate binding constants. Cross-reference with structural analogs (e.g., 5-bromothiophene-3-carboxamide in ) to isolate substituent effects. Meta-analyses of published IC values can clarify structure-activity relationships (SAR) .
Q. How can advanced separation techniques (e.g., chiral chromatography) isolate stereoisomers of cyclopropane-containing derivatives?
- Methodological Answer : For enantiomeric resolution, use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/IPA mobile phases. Optimize flow rates (1–2 mL/min) and column temperature (25–40°C). Validate enantiopurity via polarimetry or chiral HPLC. ’s classification of membrane/separation technologies (RDF2050104) supports method scalability .
Theoretical & Methodological Frameworks
- Guiding Principle : Link reactivity studies to frontier molecular orbital (FMO) theory to rationalize electrophilic/nucleophilic sites .
- Contradiction Resolution : Apply the "Consilience of Evidence" framework () to reconcile conflicting data via multi-method validation (e.g., NMR, DFT, bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
